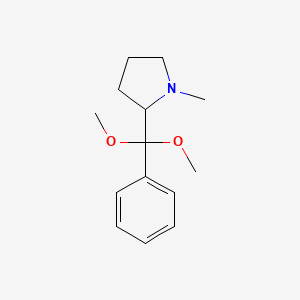
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- is a compound that belongs to the class of heterocyclic amines It is characterized by a pyrrolidine ring substituted with a dimethoxyphenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- can be achieved through several methods. One common approach involves the reaction of pyrrolidine with a suitable dimethoxyphenylmethyl halide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves catalytic processes. For example, pyrrolidine itself can be produced via the catalytic ammoniation of tetrahydrofuran (THF) using solid acid catalysts at high temperatures . The separation of pyrrolidine from the reaction mixture can be challenging due to the similar boiling points of pyrrolidine and THF, but advanced separation techniques such as the use of nonporous adaptive crystals have been developed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in THF or diethyl ether.
Substitution: Electrophilic aromatic substitution using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Pyrrolidine derivatives have shown potential as antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: An aromatic heterocycle with a five-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Pyrrolizidine: A bicyclic structure containing two fused five-membered rings with nitrogen atoms.
Uniqueness
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenylmethyl group enhances its reactivity and potential for various applications compared to simpler pyrrolidine derivatives .
Properties
CAS No. |
61170-36-3 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[dimethoxy(phenyl)methyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO2/c1-15-11-7-10-13(15)14(16-2,17-3)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
InChI Key |
CYEBKLHUBDCDHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C(C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















